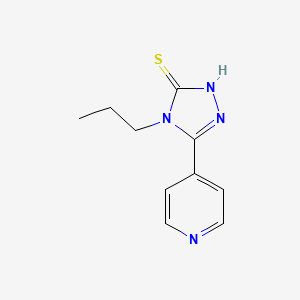

4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is an organic compound with the molecular formula C10H12N4S. It is a heterocyclic compound containing a triazole ring fused with a pyridine ring and a thiol group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-aminopyridine with propyl isothiocyanate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide and a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also help in reducing the reaction time and improving the overall process sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolates.

Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles[][3].

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions[][3].

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolates.

Substitution: Alkylated or acylated triazole derivatives[][3].

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fungicidal Activity

One of the primary applications of 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is as a fungicide. Research indicates that it demonstrates effective antifungal properties against various plant pathogens. For instance, studies have shown its efficacy against Botrytis cinerea, a common fungal pathogen affecting crops like grapes and strawberries.

Case Study : A field trial conducted on strawberry plants treated with this compound resulted in a significant reduction in fungal infection rates compared to untreated controls, showcasing its potential as a viable agricultural fungicide.

Pharmaceutical Applications

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties, particularly against bacterial strains such as Escherichia coli and Staphylococcus aureus. Its mechanism of action involves inhibiting key enzymes necessary for bacterial growth.

Case Study : In vitro studies demonstrated that this compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests its potential use in developing new antimicrobial agents.

Materials Science Applications

Corrosion Inhibitor

Recent research has explored the use of this compound as a corrosion inhibitor for metals, particularly in acidic environments. Its ability to form protective films on metal surfaces helps prevent corrosion.

Case Study : A study on carbon steel exposed to acidic solutions showed that the application of this compound reduced corrosion rates significantly compared to untreated samples. The effectiveness was attributed to its adsorption properties on the metal surface.

Data Tables

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Botrytis cinerea | <50 |

Wirkmechanismus

The mechanism of action of 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

Neuroprotective Effects: The compound inhibits the aggregation of alpha-synuclein by binding to its monomeric form, preventing the formation of toxic aggregates.

Enzyme Inhibition: It can act as an inhibitor of certain enzymes involved in oxidative stress pathways, thereby exerting protective effects on cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: Similar structure but with an amino group instead of a propyl group.

5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure but with a different substitution pattern on the triazole ring.

Uniqueness

4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Biologische Aktivität

4-Propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (CAS No. 90871-45-7) is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential as an antifungal agent, its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Antifungal Properties

1,2,4-Triazoles have gained significant attention due to their antifungal properties. The compound has been evaluated for its efficacy against various fungal pathogens. Research indicates that derivatives of 1,2,4-triazoles can inhibit the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols and ultimately results in fungal cell death .

Structure-Activity Relationship (SAR)

The SAR studies on 1,2,4-triazole derivatives suggest that modifications on the triazole ring and substituents can significantly influence their biological activity. For instance:

- Substituents : The presence of electron-withdrawing groups such as nitro or halogens at specific positions enhances antifungal activity.

- Core Structure : The triazole core is essential for maintaining biological activity; alterations can lead to reduced efficacy .

The primary mechanism of action for triazole compounds involves the disruption of ergosterol synthesis in fungi. By inhibiting CYP51, these compounds prevent the conversion of lanosterol to ergosterol, a vital component of fungal cell membranes . This leads to increased membrane permeability and ultimately cell lysis.

Study 1: Antifungal Efficacy

A study evaluated various 1,2,4-triazole derivatives against Candida albicans and Aspergillus fumigatus. The results indicated that certain compounds exhibited Minimum Inhibitory Concentrations (MIC) as low as 0.25 µg/mL against A. fumigatus, demonstrating potent antifungal activity .

Study 2: Comparative Analysis

In a comparative analysis of several triazole derivatives, it was found that modifications at the 5-position significantly enhanced antifungal properties. Compounds with halogen substituents showed better activity compared to those with alkyl groups .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| Compound A | 0.25 | Excellent |

| Compound B | 0.5 | Good |

| Compound C | 1.0 | Moderate |

| Compound D | >32 | Poor |

Study 3: Broader Biological Activities

Beyond antifungal properties, research has shown that 1,2,4-triazole derivatives exhibit a range of biological activities including antibacterial, anti-inflammatory, and antioxidant effects. For instance, compounds have been reported to demonstrate moderate antibacterial activity against various strains .

Eigenschaften

IUPAC Name |

4-propyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-2-7-14-9(12-13-10(14)15)8-3-5-11-6-4-8/h3-6H,2,7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRLGHCSTYKCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359206 | |

| Record name | 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806284 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

90871-45-7 | |

| Record name | 2,4-Dihydro-4-propyl-5-(4-pyridinyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90871-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-propyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.